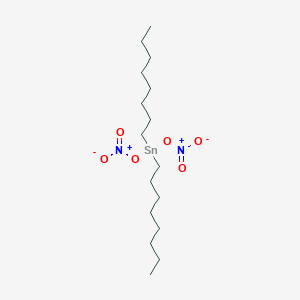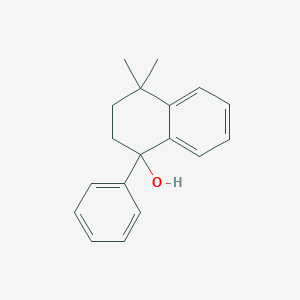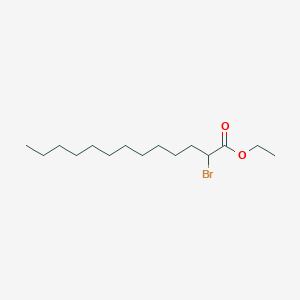![molecular formula C12H8N4O6 B14610194 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 60129-44-4](/img/structure/B14610194.png)
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dinitrophenyl group attached to a hydrazinyl moiety, which is further connected to a cyclohexa-3,5-diene-1,2-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexa-3,5-diene-1,2-dione. The reaction is usually carried out in a solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Electrophilic Substitution: The dinitrophenyl group can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and acids such as glacial acetic acid.
Major Products
Wissenschaftliche Forschungsanwendungen
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a reagent for the detection and characterization of carbonyl compounds.
Biology: Investigated for its potential mutagenic properties and interactions with biological molecules.
Medicine: Explored for its pharmacological properties, including potential antitumor activities.
Industry: Utilized in the synthesis of various organic compounds and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its reactivity with carbonyl compounds. The hydrazinyl group forms a covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazinyl nitrogen . The compound’s interactions with biological molecules may involve similar covalent bonding mechanisms, leading to its potential pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
1-Hydrazino-2,4-dinitrobenzene: Another similar compound with comparable reactivity and applications.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the cyclohexa-3,5-diene-1,2-dione ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenylhydrazine derivatives
Eigenschaften
CAS-Nummer |
60129-44-4 |
|---|---|
Molekularformel |
C12H8N4O6 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
4-[(2,4-dinitrophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H8N4O6/c17-11-4-1-7(5-12(11)18)13-14-9-3-2-8(15(19)20)6-10(9)16(21)22/h1-6,17-18H |
InChI-Schlüssel |
QDOMCIYSTFYUFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


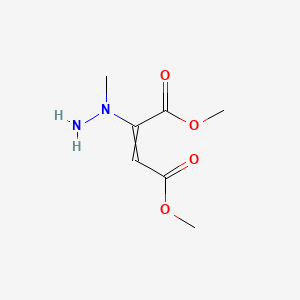

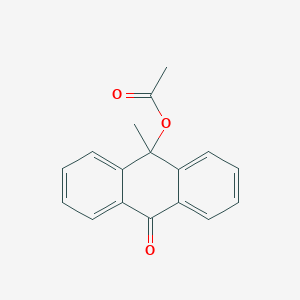
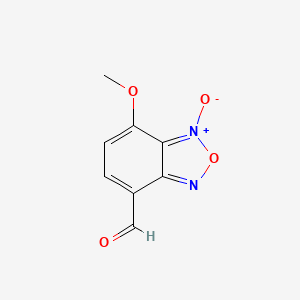


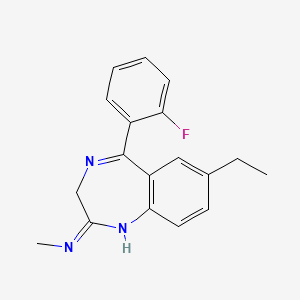

![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
